molecular formula C106H178N40O32S7 B1143152 OMEGA-CONOTOXIN MVIIC CAS No. 168831-68-3

OMEGA-CONOTOXIN MVIIC

货号: B1143152
CAS 编号: 168831-68-3
分子量: 2749.25
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OMEGA-CONOTOXIN MVIIC is a peptide toxin derived from the venom of marine cone snails, specifically from the species Conus magus. This compound is known for its ability to selectively inhibit voltage-gated calcium channels, particularly the P/Q-type and N-type channels. These channels play a crucial role in neurotransmitter release and neuronal excitability, making this compound a valuable tool in neurophysiological research and potential therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

OMEGA-CONOTOXIN MVIIC is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and biological activity of the final product .

化学反应分析

Types of Reactions

OMEGA-CONOTOXIN MVIIC can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include the oxidized form of this compound with disulfide bonds and various analogs with substituted amino acids .

科学研究应用

Neuroprotective Effects

Omega-conotoxin MVIIC has demonstrated significant neuroprotective properties in various studies. Research indicates that it can reduce neuronal apoptosis and mitigate damage following spinal cord injuries. In a study involving Wistar rats subjected to spinal cord compression, MVIIC treatment resulted in a notable decrease in cell death and caspase-3 activation, which are critical markers of neuronal injury . The compound was shown to protect spinal cord slices from ischemic insults, reducing dead cells by approximately 24.34% compared to untreated controls .

Key Findings:

  • Cell Preservation : MVIIC pretreatment significantly reduced neuronal cell death in ischemic spinal cord slices.
  • In Vivo Efficacy : Behavioral assessments revealed improved hindlimb function in treated rats, indicating functional recovery post-injury .

Pain Management

The analgesic properties of this compound have been explored in the context of neuropathic pain and chronic pain conditions. Similar to its counterpart MVIIA, MVIIC selectively inhibits N-type calcium channels, which play a crucial role in pain signaling pathways. Studies have shown that intrathecal administration of MVIIC can alleviate mechanical allodynia in animal models of spinal cord injury .

Clinical Implications:

  • Chronic Pain Relief : MVIIC may serve as a therapeutic agent for managing severe chronic pain by blocking pain transmission pathways.
  • Neuropathic Pain : Its application in neuropathic pain models demonstrates its potential as an effective analgesic .

Mechanistic Insights

The mechanisms underlying the neuroprotective and analgesic effects of this compound involve its action on calcium channels. By inhibiting calcium influx through N-type and P/Q-type channels, MVIIC reduces the release of excitatory neurotransmitters such as glutamate, which are implicated in secondary neuronal damage following injury .

Mechanism Overview:

  • Calcium Channel Blockade : Selective inhibition of calcium channels prevents excessive neurotransmitter release.
  • Reduction of Excitotoxicity : By limiting calcium influx, MVIIC mitigates excitotoxic damage to neurons during ischemic events.

Comparative Analysis with Other Conotoxins

While this compound shares structural similarities with other conotoxins like MVIIA, it exhibits distinct selectivity profiles that make it particularly useful for specific applications. Below is a comparative table highlighting key characteristics:

ConotoxinTarget Calcium ChannelsMain ApplicationNeuroprotective Effects
MVIIAN-type (Ca_v2.2)Chronic pain managementYes
MVIICN-type (Ca_v2.2), P/Q-type (Ca_v2.1)Spinal cord injury recoveryYes
GVIAN-type (Ca_v2.2)Research toolLimited

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Spinal Cord Injury Model : In a controlled study involving spinal cord compression, rats treated with this compound showed significant improvements in locomotor function compared to placebo groups .
  • Neuropathic Pain Models : Research indicated that administration of MVIIC effectively reduced pain behaviors associated with nerve injury, supporting its potential use in clinical pain management strategies .

作用机制

OMEGA-CONOTOXIN MVIIC exerts its effects by binding to and blocking voltage-gated calcium channels, specifically the P/Q-type and N-type channels. This inhibition prevents calcium ions from entering the presynaptic terminal, thereby reducing neurotransmitter release. The blockade of these channels leads to decreased neuronal excitability and modulation of synaptic transmission .

相似化合物的比较

OMEGA-CONOTOXIN MVIIC is part of a family of conotoxins that target voltage-gated calcium channels. Similar compounds include:

This compound is unique in its ability to target both P/Q-type and N-type calcium channels, making it a versatile tool for research and potential therapeutic use .

属性

CAS 编号

168831-68-3

分子式

C106H178N40O32S7

分子量

2749.25

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。